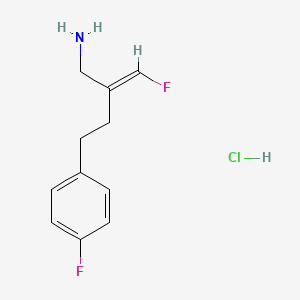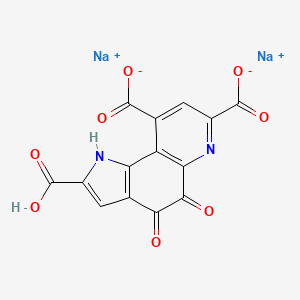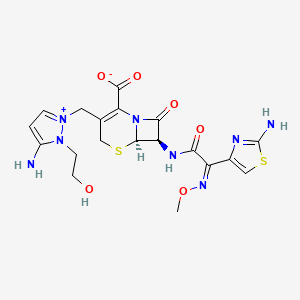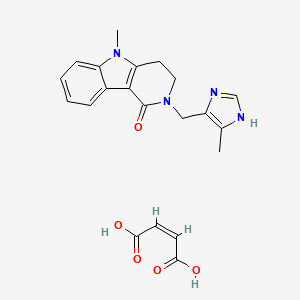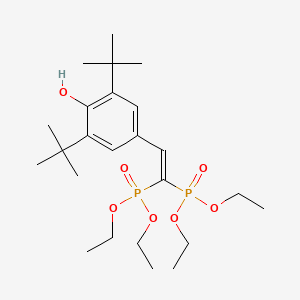
Tripolin A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tripolin A has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of Tripolin A is Aurora A kinase . Aurora kinases are a family of mitotic regulators that exhibit gain of function in tumor cells, making them useful targets for the development of small-molecule inhibitors .
Mode of Action
This compound acts as a non-ATP competitive inhibitor of Aurora A kinase . It reduces the localization of phosphorylated Aurora A on spindle microtubules (MTs), affecting centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This mode of action is consistent with Aurora A inhibition by RNAi or other specific inhibitors, such as MLN8054 or MLN8237 .
Biochemical Pathways
Therefore, this compound reveals a new way of regulating mitotic MT stabilizers through Aurora A phosphorylation .
Result of Action
The result of this compound’s action is a reduction in the localization of phosphorylated Aurora A on spindle microtubules (MTs), affecting centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This leads to a new way of regulating mitotic MT stabilizers through Aurora A phosphorylation .
Biochemische Analyse
Biochemical Properties
Tripolin A interacts with Aurora A kinase, a key enzyme involved in cell division . It acts as a non-ATP competitive inhibitor, affecting the enzyme’s activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various cellular processes. It reduces the localization of pAurora A on spindle microtubules, affecting centrosome integrity, spindle formation and length, as well as microtubule dynamics in interphase . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Aurora A kinase . This interaction leads to enzyme inhibition, affecting the distribution of Hepatoma Up-Regulated Protein (HURP) on microtubules . This reveals a new way of regulating mitotic microtubule stabilizers through Aurora A phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the Aurora A kinase pathway, interacting with this enzyme and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Current studies suggest that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations . Industrial production methods for Tripolin A are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization .
Analyse Chemischer Reaktionen
Tripolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
Tripolin A is unique compared to other Aurora A kinase inhibitors due to its non-ATP competitive inhibition mechanism . Similar compounds include:
Tripolin B: Another inhibitor of Aurora A kinase, but with different binding characteristics and effects.
MLN8054: A specific inhibitor of Aurora A kinase that competes with ATP for binding.
MLN8237: Another ATP-competitive inhibitor of Aurora A kinase with distinct pharmacological properties.
These compounds share the common goal of inhibiting Aurora A kinase but differ in their binding mechanisms, specificity, and effects on cellular processes .
Eigenschaften
IUPAC Name |
(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



